Azido-PEG3-acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

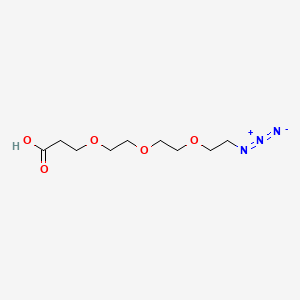

Azido-PEG3-acid is a crosslinker containing an azide (N3) group with a terminal carboxylic acid (CO2H). The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond . The azide group enables Click Chemistry . The hydrophilic PEG spacer increases solubility in aqueous media .

Molecular Structure Analysis

Azido-PEG3-acid has a chemical formula of C9H17N3O5 . It contains an azide group and a terminal carboxylic acid .Chemical Reactions Analysis

The azide group in Azido-PEG3-acid can react with alkyne, BCN, and DBCO linker via Click Chemistry to yield a stable triazole linkage . The terminal carboxylic acid is reactive with primary amine groups in the presence of activators (e.g. EDC, or HATU) forming a stable amide bond .Physical And Chemical Properties Analysis

Azido-PEG3-acid has a molecular weight of 247.3 g/mol . It is a PEG derivative that increases solubility in aqueous media .Aplicaciones Científicas De Investigación

Field

This application falls under the field of Organic Chemistry .

Application

Azido-PEG3-acid is used as a substrate for click chemistry . Click chemistry is a type of chemical synthesis characterized by its efficiency and versatility, making it ideal for numerous applications in drug discovery and materials science .

Method

The azide group in Azido-PEG3-acid reacts with compounds containing alkyne groups in the presence of a copper catalyst to form a stable triazole ring . This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive biological systems .

Results

The use of Azido-PEG3-acid in click chemistry has enabled the synthesis of a wide range of complex molecules for various applications, including drug discovery and the development of new materials .

Metabolic Labeling of DNA and RNA

Field

This application is in the field of Molecular Biology .

Application

Azido-PEG3-acid is used for the metabolic labeling of DNA and RNA . Metabolic labeling involves the incorporation of modified nucleosides into DNA or RNA during replication or transcription .

Method

Azido-modified nucleosides, such as those derived from Azido-PEG3-acid, are incorporated into DNA or RNA during replication or transcription . These modified nucleosides can then be detected using click chemistry, allowing for the visualization and tracking of DNA or RNA in cells .

Results

This technique has been used to study various biological processes, including DNA replication, RNA transcription, and the dynamics of DNA and RNA in living cells .

Synthesis of Heterocycles

Field

This application is in the field of Organic Synthesis .

Application

Azido-PEG3-acid is used in the synthesis of various heterocycles . Heterocycles are cyclic compounds that contain at least one atom other than carbon in their ring structure, and they are a key component of many pharmaceuticals and natural products .

Method

Organic azides, such as Azido-PEG3-acid, can undergo a variety of reactions to form heterocycles . These reactions can be catalyzed or non-catalyzed and can occur under thermal conditions .

Results

The use of Azido-PEG3-acid in the synthesis of heterocycles has enabled the production of a wide range of compounds, including five- and six-membered heterocycles and their fused analogs .

Bioorthogonal Labeling and Functionalization

Field

This application is in the field of Chemical Biology .

Application

Azido-PEG3-acid is used for bioorthogonal labeling and functionalization . This involves the use of azide-modified nucleosides for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Method

Azide-modified nucleosides, such as those derived from Azido-PEG3-acid, are incorporated into oligonucleotides and cellular RNAs . These modified nucleosides can then be detected using click chemistry, allowing for the visualization and tracking of DNA or RNA in cells .

Results

This technique has been used to study various biological processes, including DNA replication, RNA transcription, and the dynamics of DNA and RNA in living cells .

Site-Selective Conjugation of Unhindered Diazides

Field

This application is in the field of Organic Chemistry .

Application

Azido-PEG3-acid is used in the site-selective conjugation of unhindered diazides . This involves the use of alkyl azides in click chemistry to connect two molecules .

Method

The unique reactivities of α-azido secondary acetamides (α-AzSAs) as minimal and unhindered azide structures allow selective conjugation in the presence of other azido moieties, even without steric hindrance .

Results

This technique has been used to study the reactivity of alkyl azides and the synthesis of various compounds .

Generation of Nitrogen-Centered Radicals

Field

This application is in the field of Chemical Biology .

Application

Azido-PEG3-acid is used in the generation of nitrogen-centered radicals (NCRs) from the azido groups . These radicals play an important role in chemical biology and cellular signaling .

Method

Azido-modified nucleosides, such as those derived from Azido-PEG3-acid, can generate NCRs under reductive conditions . These radicals can be generated via homolytic cleavage, reductive/oxidative conditions, and proton-coupled electron transfer (PCET) methods .

Results

This technique has been used to study various biological processes, including the inhibition of ribonucleotide reductases by 2′-azido-2′-deoxy pyrimidine nucleotides .

Biotinylation Reagent for Labeling Alkyne Containing Molecules

Field

This application is in the field of Biochemistry .

Application

Azido-PEG3-acid is used as a biotinylation reagent for labeling alkyne containing molecules or biomolecules .

Method

The azide group in Azido-PEG3-acid reacts with compounds containing alkyne groups in the presence of a copper catalyst to form a stable triazole ring . This reaction is highly selective and occurs under mild conditions, making it suitable for sensitive biological systems .

Results

The use of Azido-PEG3-acid in this application has enabled the synthesis of a wide range of complex molecules for various applications, including drug discovery and the development of new materials .

Propiedades

IUPAC Name |

3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O5/c10-12-11-2-4-16-6-8-17-7-5-15-3-1-9(13)14/h1-8H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWJGWKZZFZMGGY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azido-PEG3-acid | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone](/img/structure/B605748.png)

![(R)-3-(5'-benzyl-2'-carbamoyl-[1,1'-biphenyl]-3-yl)-2-methylpropanoic acid](/img/structure/B605752.png)

![(1S)-4-fluoro-1-(4-fluoro-3-pyrimidin-5-ylphenyl)-1-[2-(trifluoromethyl)pyridin-4-yl]-1H-isoindol-3-amine](/img/structure/B605755.png)

![Trans-4-[4-[[[5-[(3,4-difluorophenyl)amino]-1,3,4-oxadiazol-2-yl]carbonyl]amino]phenyl]cyclohexaneacetic acid](/img/structure/B605759.png)